4-chloro-2-fluoro-N-(3-fluorophenyl)benzamide
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Overview
Description
“4-chloro-2-fluoro-N-(3-fluorophenyl)benzamide” is a chemical compound with the molecular formula C14H10ClF2NO . It has a molecular weight of 281.69 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-chloro-2-fluoro-N-(3-fluorophenyl)benzamide” include a molecular weight of 281.69 . Other properties such as boiling point and density are not available in the sources I found.Scientific Research Applications
Medicinal Chemistry and Pharmaceuticals
Fluorinated molecules have garnered significant interest in drug discovery and development. Researchers explore the potential of this compound in designing novel drugs and therapies .
Leukotriene B4 Receptor Agonists
Researchers have used related phenylboronic acids to synthesize potent leukotriene B4 receptor agonists . Investigating whether this compound exhibits similar activity could be valuable.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, influencing their function and leading to changes at the cellular level .
Mode of Action
It’s known that the compound can participate in various chemical reactions, such as rh-catalyzed asymmetric addition reactions and palladium-catalyzed oxidative cross-coupling reactions . These reactions could potentially lead to changes in the target molecules, altering their function .
Biochemical Pathways
The compound’s ability to participate in various chemical reactions suggests that it could potentially influence a wide range of biochemical pathways .
Result of Action
Based on its chemical structure and potential reactions, it can be hypothesized that the compound could induce changes at the molecular level, potentially influencing cellular function .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially affect its stability and efficacy .
properties
IUPAC Name |
4-chloro-2-fluoro-N-(3-fluorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF2NO/c14-8-4-5-11(12(16)6-8)13(18)17-10-3-1-2-9(15)7-10/h1-7H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJKHONHYCITNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=C(C=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-fluoro-N-(3-fluorophenyl)benzamide |
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